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Compound of Interest

Compound Name: Valtropine

Cat. No.: B14865301

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Valtropine, a
recombinant human growth hormone (somatropin), in the treatment of pediatric and adult
growth hormone deficiency (GHD) and Turner syndrome. The information is compiled from
clinical trial data and official product documentation.

Mechanism of Action

Valtropine, a polypeptide hormone of recombinant DNA origin, is identical in its amino acid
sequence to human growth hormone of pituitary origin. Its primary effect is the stimulation of
linear growth. Somatropin binds to the growth hormone receptor (GHR), a dimeric receptor
found on the surface of target cells, such as those in the liver and cartilage. This binding
initiates a signaling cascade, primarily through the Janus kinase (JAK) and signal transducer
and activator of transcription (STAT) pathway. The activation of JAK2 leads to the
phosphorylation of STAT proteins, which then translocate to the nucleus and stimulate the
transcription of target genes, most notably insulin-like growth factor 1 (IGF-1). IGF-1 is a key
mediator of the growth-promoting effects of growth hormone.[1][2]

Signaling Pathway Diagram
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Caption: Growth Hormone (GH) Signaling via the JAK-STAT Pathway.

Application in Pediatric Growth Hormone Deficiency

Valtropine is indicated for the long-term treatment of children with growth failure due to
inadequate secretion of endogenous growth hormone.

Efficacy Data

A randomized, double-blind, parallel, controlled Phase Il study was conducted to assess the
efficacy and safety of Valtropin in children with GHD. The results were compared to a reference
somatropin product, Humatrope.

Efficacy Endpoint Valtropin (n=98) Humatrope (n=49)
Height Velocity (cm/year) at 12
g y (cmiyear) 11.3+3.0 10.5+2.8
months (Mean + SD)
Change in Height SDS from
+1.19 +1.02

Baseline at 12 months

Data from a comparative study of Valtropin and Humatrope in pediatric GHD.
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Safety Profile

In the same comparative study, the safety profiles of Valtropin and the reference product were
similar. Adverse events were generally mild and transient.

Adverse Event Valtropin Humatrope
Injection site reactions Not specified Not specified
Headache Not specified Not specified
Antibody Formation 3.1% 2.0%

Experimental Protocol: Pediatric GHD Clinical Trial

Study Design: A 12-month, multicenter, randomized, double-blind, active-controlled, parallel-
group study.

Patient Population:

e Inclusion Criteria: Pre-pubertal children with a diagnosis of GHD, confirmed by two different
GH stimulation tests (peak GH level <7 ng/ml).

o Exclusion Criteria: Previous treatment with growth hormone, presence of a brain tumor, or
other significant systemic diseases.

Dosing and Administration:

» Valtropin was administered subcutaneously at a dose of 0.025 - 0.035 mg/kg body weight
per day.

Efficacy Assessments:
o Standing height was measured at baseline and at 3-month intervals.
» Height velocity and height standard deviation score (SDS) were calculated.

e Bone age was assessed at baseline and at 12 months.
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e Serum IGF-1 and IGF-1 binding protein-3 (IGFBP-3) levels were measured.
Safety Assessments:
o Adverse events were monitored throughout the study.

e Anti-GH antibody formation was assessed.

Experimental Workflow
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Caption: Workflow for a Pediatric GHD Clinical Trial.

Application in Turner Syndrome
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Valtropine is indicated for the treatment of short stature in children with Turner syndrome,
confirmed by chromosome analysis.

Efficacy Data

An open-label, single-arm Phase Il study was conducted to evaluate the efficacy and safety of
Valtropin in girls with Turner syndrome.

Efficacy Endpoint Baseline (Mean + SD) 12 Months (Mean * SD)

Height Velocity (cm/year) 3.8+1.8 9.7+1.6

Data from a single-arm study of Valtropin in girls with Turner Syndrome.[3]

Safety Profile

In this study, Valtropin was well-tolerated with no significant adverse events reported.[3]

Experimental Protocol: Turner Syndrome Clinical Trial

Study Design: An open-label, single-arm, multicenter study.
Patient Population:

« Inclusion Criteria: Pre-pubertal girls (aged 2-9 years) with a confirmed diagnosis of Turner
syndrome and short stature. Patients were not previously treated with growth hormone or
androgens and had well-documented height over the previous 12 months.

o Exclusion Criteria: Not specified in detail in the available documentation.
Dosing and Administration:

» Valtropin was administered subcutaneously at a dose of 0.045 - 0.050 mg/kg body weight
per day.

Efficacy Assessments:

e The primary efficacy variable was height velocity at 12 months.
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» Secondary efficacy variables included serum levels of GH-dependent growth factors (IGF-1
and IGFBP-3).

Safety Assessments:

o Adverse events were monitored throughout the study.

Application in Adult Growth Hormone Deficiency

Valtropine is indicated for replacement therapy in adults with pronounced growth hormone
deficiency of either childhood- or adult-onset etiology.

Efficacy Data

A 6-month, multicenter, randomized, double-blind, placebo-controlled clinical trial was
conducted in adults with GHD using Eutropin™ INJ, a formulation described as qualitatively
identical to Valtropin.

Efficacy Endpoint Eutropin™ INJ Placebo

Change in Fat Mass (kg)
(Mean + SE)

-1.17+£0.25 +0.18 £ 0.35

Change in Lean Body Mass

(ka) Statistically significant increase  Not specified
g

Data from a clinical trial in adult GHD patients with Eutropin™ INJ.

Safety Profile

In the adult GHD trial, Eutropin™ INJ was generally well-tolerated.
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Adverse Event Eutropin™ INJ (n=92) Placebo (n=61)
Edema 12.0% 8.2%

Upper respiratory tract

) PP ) P y 6.5% 1.6%

infection

Urticaria 2.2% 6.6%

Experimental Protocol: Adult GHD Diagnosis and
Treatment

Diagnosis:

e The diagnosis of adult GHD should be confirmed by a growth hormone stimulation test. The
insulin tolerance test (ITT) is considered the gold standard. If contraindicated, alternative
tests such as the glucagon stimulation test or the macimorelin stimulation test can be used.

Dosing and Administration:

e The recommended starting dose is 0.15 - 0.30 mg/day, administered as a subcutaneous

injection.

e The dose may be increased gradually based on clinical response and serum IGF-1
concentrations.

e The total daily dose usually does not exceed 1 mg.
Monitoring:

 Clinical response, side effects, and serum IGF-1 levels should be monitored to guide dose

titration.

Note: Valtropin's marketing authorization in the European Union was voluntarily withdrawn for

commercial reasons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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